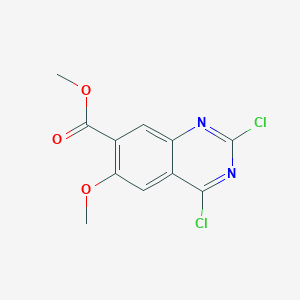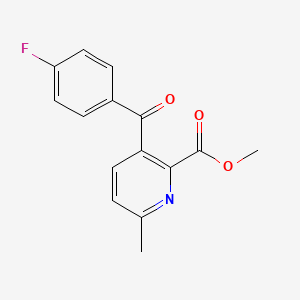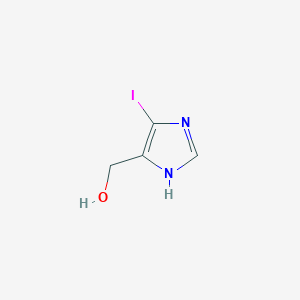
Sodiumcyclopropanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodiumcyclopropanecarboxylate is a chemical compound that features a cyclopropane ring attached to a carboxylate group with a sodium ion. This compound is of interest due to the unique properties imparted by the strained cyclopropane ring, which influences its reactivity and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodiumcyclopropanecarboxylate typically involves the cyclopropanation of olefins using dihalocarbenes, followed by the introduction of a carboxylate group. One common method is the reaction of dihalocarbenes with olefins to form cyclopropanes, which are then oxidized to yield the carboxylic acid. The final step involves neutralizing the carboxylic acid with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound may involve mechanochemical synthesis, which is a fast and sustainable method. This approach reduces reaction times and eliminates the need for solvents, making it an attractive option for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Sodiumcyclopropanecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropanecarboxylate derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other functional groups.
Substitution: The cyclopropane ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include cyclopropanecarboxylate derivatives, alcohols, and substituted cyclopropanes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Sodiumcyclopropanecarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It is a precursor in the synthesis of certain drugs and therapeutic agents.
Industry: This compound is utilized in the production of polymers and other materials with unique properties
Mécanisme D'action
The mechanism of action of sodiumcyclopropanecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring imposes conformational rigidity, which can enhance the binding affinity and specificity of the compound to its targets. This rigidity also increases the metabolic stability of the compound, extending its therapeutic action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropanecarboxylic acid: Similar structure but lacks the sodium ion.
1-Aminocyclopropanecarboxylic acid: Contains an amino group instead of a sodium ion.
Cyclopropylamine: Features a cyclopropane ring with an amine group.
Uniqueness
Sodiumcyclopropanecarboxylate is unique due to the presence of the sodium ion, which influences its solubility and reactivity. The combination of the cyclopropane ring and the carboxylate group with sodium enhances its stability and makes it suitable for various applications in research and industry .
Propriétés
Formule moléculaire |
C4H5NaO2 |
|---|---|
Poids moléculaire |
108.07 g/mol |
Nom IUPAC |
sodium;cyclopropanecarboxylate |
InChI |
InChI=1S/C4H6O2.Na/c5-4(6)3-1-2-3;/h3H,1-2H2,(H,5,6);/q;+1/p-1 |
Clé InChI |
HQIZDGAMCWYBKS-UHFFFAOYSA-M |
SMILES canonique |
C1CC1C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


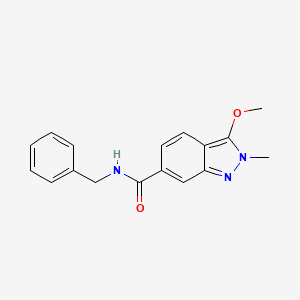

![[1,2,5]Thiadiazolo[3,4-b]pyrazine](/img/structure/B15247069.png)



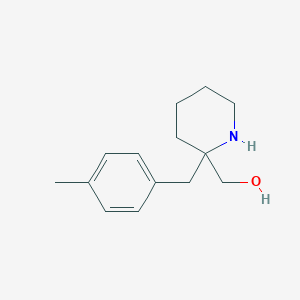
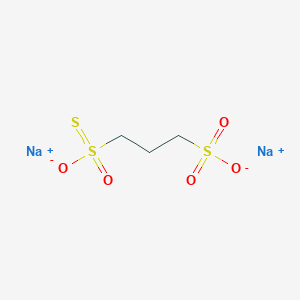
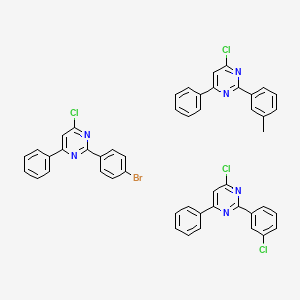
![N-Methylpyrrolo[1,2-a]pyrazin-1-amine](/img/structure/B15247125.png)
